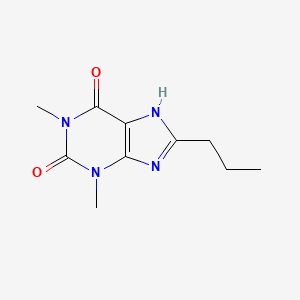
8-Propyltheophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Propyltheophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline itself is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties . This compound, with the chemical formula C10H14N4O2, is characterized by the addition of a propyl group at the 8th position of the theophylline molecule .
Méthodes De Préparation
The synthesis of 8-Propyltheophylline typically involves the alkylation of theophylline. One common method includes the reaction of theophylline with a propyl halide (such as propyl bromide) in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions . The product is then purified using recrystallization techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
8-Propyltheophylline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to its corresponding reduced forms using agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the molecule using reagents like N-bromosuccinimide (NBS).
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions include various substituted derivatives of this compound.
Applications De Recherche Scientifique
8-Propyltheophylline has several applications in scientific research:
Biology: It serves as a tool in studying the effects of methylxanthines on cellular processes, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 8-Propyltheophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP levels in cells. This results in the relaxation of bronchial smooth muscles and dilation of airways . Additionally, it blocks adenosine receptors, which contributes to its stimulant effects on the central nervous system .
Comparaison Avec Des Composés Similaires
8-Propyltheophylline can be compared with other methylxanthine derivatives such as:
Theophylline: The parent compound, widely used in respiratory therapy.
Caffeine: Another methylxanthine with more pronounced central nervous system stimulant effects.
Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine.
The uniqueness of this compound lies in its specific propyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other methylxanthines .
Propriétés
Numéro CAS |
2850-41-1 |
|---|---|
Formule moléculaire |
C10H14N4O2 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
1,3-dimethyl-8-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-4-5-6-11-7-8(12-6)13(2)10(16)14(3)9(7)15/h4-5H2,1-3H3,(H,11,12) |
Clé InChI |
LMQXNURVVYWBSR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


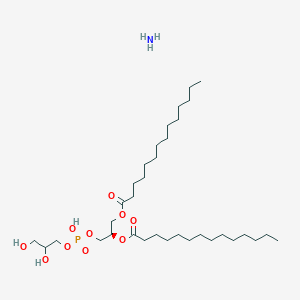
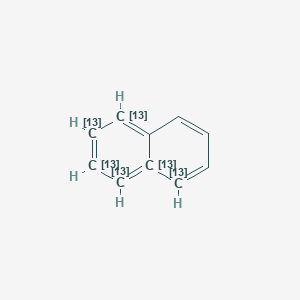
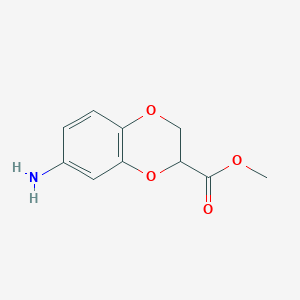
![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)

![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
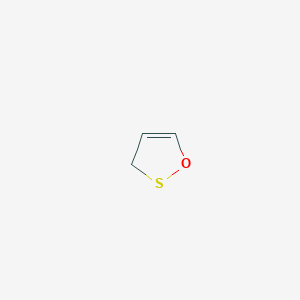
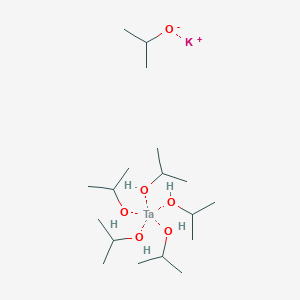
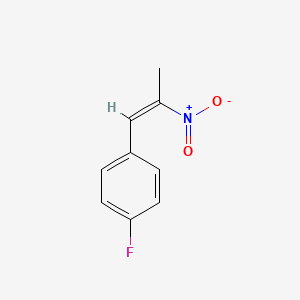

![3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid](/img/structure/B13820970.png)
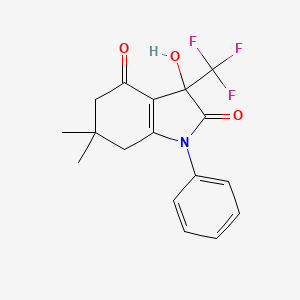
![1-[4-(Difluoromethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B13820984.png)
